molecular formula C16H14F3NO2 B2971814 N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide CAS No. 77620-69-0

N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2971814
CAS No.: 77620-69-0
M. Wt: 309.288
InChI Key: HUKGQPRXXBUVFG-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide is a compound that features both methoxy and trifluoromethyl functional groups. The presence of these groups imparts unique chemical properties to the compound, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 3-methoxyaniline with 3-(trifluoromethyl)benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the purification process might involve recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide
  • N-(3-methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]acetamide
  • N-(3-methoxyphenyl)-2-[3-(difluoromethyl)phenyl]acetamide

Uniqueness

N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide is unique due to the specific positioning of the methoxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and bioavailability, making this compound a valuable candidate for further research and development .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2/c1-22-14-7-3-6-13(10-14)20-15(21)9-11-4-2-5-12(8-11)16(17,18)19/h2-8,10H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKGQPRXXBUVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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